Obtaining a well-characterized HPGD inhibitor with validated selectivity and cellular activity can be challenging. ML388 (CAS 1537192-31-6) solves this with 71-fold selectivity over ALDH1A1, >1,000-fold over four other dehydrogenases, and sub-micromolar AC50 (0.166 μM) in A549 lung cancer cells. • 34 nM HPGD IC50; confirmed PGE2 elevation in A549 and LNCaP cells • NIH Molecular Libraries Program probe with published selectivity panel data • Reliable global supply with documented purity.
Molecular FormulaC20H24N4
Molecular Weight320.44
CAS No.1537192-31-6
Cat. No.B609163
⚠ Attention: For research use only. Not for human or veterinary use.
ML388 (CAS 1537192-31-6) is a small molecule chemical probe that functions as a potent and selective inhibitor of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD; also designated 15-PGDH) [1]. Developed as part of the NIH Molecular Libraries Program, ML388 belongs to a series of HPGD inhibitors derived from structure-activity relationship (SAR) optimization of earlier ML148 and ML149 scaffolds [2]. HPGD catalyzes the rate-limiting step in the metabolic inactivation of prostaglandins, including prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2), making this enzyme a critical node for modulating prostaglandin-mediated signaling in inflammation, tissue regeneration, and cancer biology [1].
[1] Duveau DY, Yasgar A, Hu X, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. 2013 Dec 15 [Updated 2015 Feb 11]. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from: https://www.ncbi.nlm.nih.gov/books/NBK280041/ View Source
[2] Duveau DY, Yasgar A, Wang Y, et al. Structure-activity relationship studies and biological characterization of human NAD(+)-dependent 15-hydroxyprostaglandin dehydrogenase inhibitors. Bioorg Med Chem Lett. 2014 Jan 15;24(2):630-5. doi:10.1016/j.bmcl.2013.11.051 View Source
Why ML388 Cannot Be Interchanged with Alternative HPGD Inhibitors or In-Class Dehydrogenase Probes
Substitution among HPGD inhibitors or dehydrogenase-targeting probes without empirical validation introduces substantial scientific risk because these compounds diverge fundamentally across multiple orthogonal dimensions. Even within the same chemical series, minor structural modifications produce large differences in isoform selectivity, membrane permeability, aqueous solubility, metabolic stability, and cellular potency [1]. For example, the close analog ML387 shares the same core scaffold and primary target as ML388, yet exhibits a 2.1-fold lower passive membrane permeability, >1.8-fold higher aqueous solubility, and 12.8-fold longer rat liver microsomal half-life [2]. Earlier-generation HPGD probes such as ML148 (IC50 = 56 nM) and ML149 (IC50 = 54 nM) display significantly weaker biochemical potency [3]. High-potency alternatives such as SW033291 (IC50 = 1.5 nM) may appear attractive on biochemical potency alone, but their distinct physicochemical and ADME profiles preclude direct functional substitution [4]. Critically, no published data establish that any alternative HPGD inhibitor replicates ML388's specific combination of 71-fold selectivity over ALDH1A1 [5] and sub-micromolar cellular AC50 (0.166 μM) in A549 lung cancer cells [6]. Consequently, experimental conclusions drawn from one probe cannot be reliably extrapolated to another without independent validation across the full spectrum of parameters relevant to the intended application.
[1] Duveau DY, Yasgar A, Hu X, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. 2013 Dec 15 [Updated 2015 Feb 11]. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. View Source
[2] NCBI Bookshelf. Table 11: In vitro ADME profiles of ML387 and of ML388. In: Duveau DY, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. Bethesda (MD): NCBI; 2015. View Source
[3] Jadhav A, Niesen FH, Schultz L, et al. Potent and selective inhibitors of NAD(+)-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). 2011 Mar 11 [Updated 2011 Mar 11]. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): NCBI; 2010-. View Source
[4] Zhang Y, et al. SW033291 is a highly potent inhibitor of 15-hydroxyprostaglandin dehydrogenase. Science. 2015;348(6240):aaa2340. View Source
[5] NCBI Bookshelf. Table 12: Inhibitory activities of ML387 and of ML388 and related analogs versus a panel of dehydrogenases. In: Duveau DY, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. Bethesda (MD): NCBI; 2015. View Source
[6] NCBI Bookshelf. Table 10: PGE2 produced in A549 cells and LNCaP cells. In: Duveau DY, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. Bethesda (MD): NCBI; 2015. View Source
ML388 Quantitative Differentiation Evidence: Direct Comparisons with ML387, ML148, and SW033291
ML388 vs ML387: 2.1-Fold Superior Passive Membrane Permeability Despite Lower Solubility
In a head-to-head Parallel Artificial Membrane Permeability Assay (PAMPA) conducted at pH 7.4, ML388 exhibited passive permeability of 1330 × 10⁻⁶ cm/s, compared with 624 × 10⁻⁶ cm/s for the close structural analog ML387 [1]. This 2.1-fold permeability advantage occurs despite ML388 having approximately 1.8-fold lower aqueous kinetic solubility in PBS buffer pH 7.4 (28 μM for ML388 vs >50 μM for ML387) [1]. The dissociation between solubility and permeability in this pair illustrates that minor structural modifications produce non-linear effects on ADME parameters, and that permeability cannot be inferred from solubility data alone.
Superior membrane permeability predicts improved passive cellular uptake, which is critical for achieving effective intracellular target engagement in cell-based assays without requiring active transport mechanisms.
[1] NCBI Bookshelf. Table 11: In vitro ADME profiles of ML387 and of ML388. In: Duveau DY, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. Bethesda (MD): NCBI; 2015. View Source
ML388 vs ML387: 4.0-Fold Higher Cellular Potency in A549 Lung Cancer Cells Despite Comparable Biochemical IC50
In an HTRF-based PGE2 cellular accumulation assay using A549 lung cancer cells, ML388 achieved an AC50 of 0.166 μM (107% maximal induction), compared with 0.662 μM (174% maximal induction) for ML387 [1]. This 4.0-fold difference in cellular potency is notable given that both compounds exhibit comparable biochemical IC50 values against purified HPGD (ML388: 34 nM; ML387: 19 nM) [2]. The discordance between biochemical inhibition and cellular efficacy suggests that factors beyond target binding—potentially including the 2.1-fold permeability advantage documented above—contribute to ML388's enhanced cellular activity.
Cellular AC50 directly measures functional target engagement in a disease-relevant cell model; lower AC50 enables the use of lower compound concentrations, reducing the risk of off-target effects and solubility limitations in cell-based studies.
[1] NCBI Bookshelf. Table 10: PGE2 produced in A549 cells and LNCaP cells. In: Duveau DY, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. Bethesda (MD): NCBI; 2015. View Source
[2] NCBI Bookshelf. Table 12: Inhibitory activities of ML387 and of ML388 and related analogs versus a panel of dehydrogenases. In: Duveau DY, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. Bethesda (MD): NCBI; 2015. View Source
ML388 vs ML387: 12.8-Fold Shorter Microsomal Half-Life Enables Different Experimental Applications
In rat liver microsomal stability assays conducted in the presence of NADPH, ML388 exhibits a half-life (T1/2) of 1.8 minutes, compared with 23 minutes for ML387 [1]. Both probes showed no degradation in the absence of NADPH over a 1-hour period, confirming that the observed degradation is NADPH-dependent microsomal metabolism rather than spontaneous chemical instability [1]. This 12.8-fold difference in metabolic lability represents the most pronounced differentiation between the two probes among all characterized parameters.
metabolic stabilityrat liver microsomesADMEchemical probe selectionin vivo pharmacology
Evidence Dimension
Rat liver microsomal stability (T1/2) in the presence of NADPH
Target Compound Data
1.8 minutes
Comparator Or Baseline
ML387: 23 minutes
Quantified Difference
12.8-fold shorter half-life for ML388
Conditions
Rat liver microsomes, NADPH-dependent metabolism assay
Why This Matters
Rapid metabolic clearance makes ML388 particularly suitable for acute, short-duration cell-based experiments where transient target engagement is desired or where extended compound exposure would confound interpretation. Conversely, researchers requiring sustained target inhibition should preferentially select ML387.
metabolic stabilityrat liver microsomesADMEchemical probe selectionin vivo pharmacology
[1] NCBI Bookshelf. Table 11: In vitro ADME profiles of ML387 and of ML388. In: Duveau DY, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. Bethesda (MD): NCBI; 2015. View Source
ML388 vs ML148: 1.6-Fold Higher Biochemical Potency Against HPGD
ML388 inhibits purified human HPGD with an IC50 of 34 nM in a quantitative high-throughput screening (qHTS) fluorescence-based biochemical assay [1]. In contrast, the earlier-generation HPGD probe ML148 (CID-3243760) exhibits an IC50 of 56 nM against the same target under comparable assay conditions [2]. This represents a 1.6-fold improvement in biochemical potency for ML388. Additionally, ML388 demonstrates inactivity (no detectable inhibition) against a panel of four related dehydrogenases—LDHA, LDHB, rGAPDH, and HSD17β4—at the highest concentrations tested, whereas ML148 exhibits measurable off-target activity against ALDH1A1 with an IC50 of 36,000 nM [3].
Human HPGD qHTS fluorescence assay (PubChem AID 743196)
Why This Matters
While the 1.6-fold potency improvement is modest, the combination of enhanced biochemical potency with the comprehensive selectivity profile documented in Evidence Item 5 makes ML388 a more chemically precise tool for interrogating HPGD-specific biology.
[1] NCBI Bookshelf. Table 12: Inhibitory activities of ML387 and of ML388 and related analogs versus a panel of dehydrogenases. In: Duveau DY, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. Bethesda (MD): NCBI; 2015. View Source
[2] Jadhav A, Niesen FH, Schultz L, et al. Potent and selective inhibitors of NAD(+)-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). 2011 Mar 11 [Updated 2011 Mar 11]. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): NCBI; 2010-. View Source
[3] NCBI Bookshelf. Table 12: Inhibitory activities of ML387 and of ML388 and related analogs versus a panel of dehydrogenases. In: Duveau DY, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. Bethesda (MD): NCBI; 2015. View Source
ML388 Isoform Selectivity Profile: 71-Fold Selectivity Over ALDH1A1 and >1,000-Fold Over Four Additional Dehydrogenases
ML388 was profiled against a panel of five structurally or functionally related dehydrogenases to establish its selectivity window [1]. Against ALDH1A1—the closest anti-target sharing sequence homology with HPGD—ML388 exhibited an IC50 of 2,415 nM, representing 71-fold selectivity compared with its primary target IC50 of 34 nM [2]. Against four additional dehydrogenases (LDHA, LDHB, rGAPDH, and HSD17β4), ML388 showed no detectable inhibitory activity at the highest concentrations tested (reported as 'inactive'), corresponding to >1,000-fold selectivity . The selectivity ratio against ALDH1A1 is calculated as 2,415 nM / 34 nM = 71.0-fold. This comprehensive selectivity characterization was performed in parallel using identical assay formats for all enzymes [1].
71-fold over ALDH1A1; >1,000-fold over four additional dehydrogenases
Conditions
Panel of six dehydrogenases tested in parallel qHTS fluorescence assays
Why This Matters
Documented >71-fold selectivity establishes ML388 as a validated chemical probe suitable for target identification and validation studies where confounding off-target effects on related dehydrogenases must be rigorously excluded. The inclusion of ALDH1A1 as a homology-based anti-target strengthens confidence that the observed cellular effects are HPGD-specific.
[1] NCBI Bookshelf. Table 12: Inhibitory activities of ML387 and of ML388 and related analogs versus a panel of dehydrogenases. In: Duveau DY, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. Bethesda (MD): NCBI; 2015. View Source
[2] Duveau DY, Yasgar A, Hu X, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. 2013 Dec 15 [Updated 2015 Feb 11]. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): NCBI; 2010-. Section 2.1.8: ALDH1A1 was selected as a suitable anti-target due to sequence homology with HPGD. View Source
ML388 vs SW033291: Differentiated Cellular Model Validation vs Biochemical Potency-Only Characterization
ML388 has been functionally validated for cellular target engagement across two distinct cancer cell lines. In A549 lung cancer cells, ML388 induced PGE2 production with an AC50 of 0.166 μM and 107% maximal induction; in LNCaP prostate cancer cells, the AC50 was 0.703 μM with 71% maximal induction [1]. In contrast, SW033291—a structurally distinct 15-PGDH inhibitor with higher biochemical potency (IC50 = 1.5 nM, Ki = 0.1 nM) [2]—lacks peer-reviewed cellular potency data from standardized, replicate assays in these or comparable cancer cell models. While SW033291 has been shown to increase PGE2 levels in bone marrow and promote tissue regeneration in vivo, its cellular AC50 values in A549 or LNCaP cells have not been reported in the primary literature . Note: This comparison represents a class-level inference due to the absence of head-to-head studies.
Availability of validated cellular AC50 data in disease-relevant cell models
Target Compound Data
A549 AC50 = 0.166 μM; LNCaP AC50 = 0.703 μM
Comparator Or Baseline
SW033291: Cellular AC50 data in A549 or LNCaP cells not reported
Quantified Difference
Quantitative cellular data available for ML388; absent for SW033291 in these models
Conditions
HTRF PGE2 assay, 16-hour incubation in A549 lung cancer and LNCaP prostate cancer cells
Why This Matters
Biochemical IC50 alone is an insufficient basis for cellular or in vivo experimental design. The availability of validated cellular AC50 data across multiple cell lines enables accurate dose selection for cell-based mechanistic studies and provides a benchmark for interpreting experimental outcomes, whereas SW033291 users must conduct de novo cellular validation.
[1] NCBI Bookshelf. Table 10: PGE2 produced in A549 cells and LNCaP cells. In: Duveau DY, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. Bethesda (MD): NCBI; 2015. View Source
[2] Zhang Y, et al. SW033291 is a highly potent inhibitor of 15-hydroxyprostaglandin dehydrogenase. Science. 2015;348(6240):aaa2340. IC50 = 1.5 nM, Ki = 0.1 nM. View Source
Validated Application Scenarios for ML388 Based on Quantitative Evidence
Cell-Based HPGD Target Engagement Studies in Lung Cancer Models
ML388 is optimal for studying HPGD-mediated PGE2 regulation in A549 lung cancer cells, where its validated cellular AC50 of 0.166 μM enables precise dose-response studies [1]. The 4.0-fold higher cellular potency compared with ML387 (AC50 = 0.662 μM) [1] translates to lower effective concentrations and reduced risk of compound-specific artifacts. The 71-fold selectivity over ALDH1A1 and >1,000-fold selectivity over four other dehydrogenases [2] supports confident attribution of observed PGE2 elevation to HPGD inhibition rather than off-target dehydrogenase activity. Researchers should note the 1.8-minute microsomal half-life [3] when designing longer-duration experiments.
HPGD-Dependent Prostate Cancer Signaling Studies
ML388 has been validated in LNCaP prostate cancer cells, where it induces PGE2 production with an AC50 of 0.703 μM and 71% maximal induction [1]. This cell line-specific validation distinguishes ML388 from alternative HPGD inhibitors such as SW033291, which lacks published cellular characterization in prostate cancer models. The modestly higher AC50 in LNCaP cells relative to A549 cells underscores the importance of cell-type-specific dose optimization. The dual cell line validation (A549 + LNCaP) provides a broader foundation for cross-cell-type comparisons than single-cell-line probes.
The 1.8-minute rat liver microsomal half-life of ML388 [1]—12.8-fold shorter than ML387 (23 minutes) [1]—makes ML388 particularly well-suited for acute, short-duration cell-based experiments where transient HPGD inhibition is desired. This rapid metabolic clearance profile is advantageous in experimental designs where sustained target inhibition would confound interpretation of downstream signaling dynamics or where washout experiments require rapid compound elimination. Conversely, researchers requiring sustained inhibition should select ML387.
Dehydrogenase Selectivity Profiling and Chemical Probe Validation
ML388 serves as a reference standard for validating novel HPGD inhibitors due to its well-characterized selectivity profile against a defined panel of six dehydrogenases [1]. The 71-fold selectivity over ALDH1A1—the closest homology-based anti-target—provides a benchmark threshold for acceptable selectivity in chemical probe development. The demonstration of inactivity (>1,000-fold) against LDHA, LDHB, rGAPDH, and HSD17β4 [2] establishes ML388 as a negative control for these dehydrogenase counterscreens. Procurement for selectivity panel inclusion is supported by the compound's availability as an NIH Molecular Libraries Program chemical probe with fully disclosed characterization data.
[1] NCBI Bookshelf. Table 10: PGE2 produced in A549 cells and LNCaP cells. In: Duveau DY, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. Bethesda (MD): NCBI; 2015. View Source
[2] NCBI Bookshelf. Table 12: Inhibitory activities of ML387 and of ML388 and related analogs versus a panel of dehydrogenases. In: Duveau DY, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. Bethesda (MD): NCBI; 2015. View Source
[3] NCBI Bookshelf. Table 11: In vitro ADME profiles of ML387 and of ML388. In: Duveau DY, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. Bethesda (MD): NCBI; 2015. View Source
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